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Compound of Interest

Compound Name:
2-Methyl-3-(piperidin-4-

YL)pyrazine

Cat. No.: B7901595 Get Quote

A Representative Study Based on M4 Muscarinic Receptor Antagonists

Disclaimer: Direct experimental data and research applications for the specific compound, 2-
Methyl-3-(piperidin-4-YL)pyrazine, are not readily available in the public domain. The

following application notes and protocols are based on a structurally related and well-

documented class of compounds: 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-

yl)pyridazines, which have been identified as potent, CNS-penetrant pan-muscarinic

antagonists.[1][2] This document serves as a representative guide for researchers interested in

the application of piperidine-substituted nitrogen-containing heterocycles in neuroscience.

Application Notes
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a key

modulator of cholinergic neurotransmission in the central nervous system.[1][2] Predominantly

expressed in the striatum, the M4 receptor plays a crucial role in regulating motor control,

cognition, and reward pathways. Its inhibitory effect on dopamine D1 receptor signaling makes

it an attractive therapeutic target for various neurological and psychiatric disorders.

Selective antagonism of the M4 receptor is a promising strategy for the symptomatic treatment

of Parkinson's disease. By blocking the M4 receptor, it is possible to disinhibit striatal dopamine

signaling, thereby alleviating motor deficits. The class of compounds represented by 3-(4-
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aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines has demonstrated potent

antagonism at the human M4 receptor, with good CNS penetration, making them valuable

research tools and potential starting points for drug development.[1]

Data Presentation
The following tables summarize the Structure-Activity Relationship (SAR) for a series of 3-(4-

aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine analogs as antagonists of the

human M4 muscarinic receptor.[1]

Table 1: SAR of the Sulfonamide Moiety

Compound R Group (Sulfonamide) hM4 IC50 (nM)

6a 2-Cl-phenyl 440

9a 3-Cl-phenyl 760

9b 4-Cl-phenyl 2340

9c Phenyl >10000

9d 2-MeO-phenyl >10000

9e 2-CF3-phenyl 450

9f 2,5-di-Cl-phenyl 230

9g 2-CN-phenyl 150

9h 3-CN-phenyl 1130

9i Thiophene-2-sulfonyl 200

9j 5-Cl-thiophene-2-sulfonyl 120

9k 5-Br-thiophene-2-sulfonyl 110

Table 2: SAR of the Piperidine Moiety
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Compound
R1 Group
(Piperidine
replacement)

R Group
(Sulfonamide)

hM4 IC50 (nM)

14g Piperidine 2-Cl-phenyl 2400

14h Piperidine 2-CN-phenyl 1020

14i Homopiperidine 2-Cl-phenyl 480

14j Homopiperidine 2-CN-phenyl 290

14l 3,3-di-Me-piperidine 2-Cl-phenyl 340

14m 3,3-di-Me-piperidine 2-CN-phenyl 180

14n 3,3-di-Me-piperidine Thiophene-2-sulfonyl 120

Experimental Protocols
Representative Synthesis of a Piperidine-Substituted
Pyridazine Derivative
This protocol is adapted from the synthesis of related compounds and provides a general

method for preparing the core scaffold.[1]

Scheme: Step 1: Synthesis of 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine Step 2: Synthesis of

3-(piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine Step 3: Sulfonamide formation to yield

the final product

Materials:

3,6-dichloropyridazine

(R)-2-methylpiperidine

Piperazine

2-chlorobenzenesulfonyl chloride
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N-Methyl-2-pyrrolidone (NMP)

Triethylamine (TEA)

Dichloromethane (DCM)

Standard laboratory glassware and purification equipment (e.g., silica gel for

chromatography)

Procedure:

Step 1: In a sealed vessel, dissolve 3,6-dichloropyridazine (1.0 eq) and (R)-2-

methylpiperidine (1.1 eq) in NMP. Heat the reaction mixture to 200 °C for 1-2 hours. Monitor

the reaction by TLC or LC-MS.

Step 2: To the crude reaction mixture from Step 1, add piperazine (5.0 eq) and continue

heating at 200 °C for 12-16 hours. After cooling to room temperature, extract the product with

an organic solvent (e.g., ethyl acetate) and wash with water and brine. Purify the crude

product by silica gel chromatography to obtain 3-(piperazin-1-yl)-6-(2-methylpiperidin-1-

yl)pyridazine.

Step 3: Dissolve the product from Step 2 (1.0 eq) in DCM. Add TEA (2.0 eq) and cool the

mixture to 0 °C. Add a solution of 2-chlorobenzenesulfonyl chloride (1.2 eq) in DCM

dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the

reaction with water and extract the product with DCM. Purify the final compound by silica gel

chromatography.

M4 Muscarinic Receptor Antagonist Functional Assay
(FLIPR-based)
This protocol describes a cell-based functional assay to determine the potency of antagonist

compounds at the M4 muscarinic receptor using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

CHO-K1 cells stably expressing the human M4 muscarinic receptor (hM4).
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Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

Calcium-sensitive dye (e.g., Fluo-8 AM).

Probenecid.

Acetylcholine (ACh) as the agonist.

Test compounds (potential antagonists).

384-well black-walled, clear-bottom microplates.

Procedure:

Cell Plating: Seed the hM4-CHO cells into 384-well plates at a density of 20,000 cells/well in

culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer

containing the calcium-sensitive dye and probenecid to each well. Incubate the plate at 37°C

for 60 minutes.

Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add 5 µL

of the diluted compounds to the respective wells of the cell plate. Incubate at room

temperature for 15-30 minutes.

Agonist Stimulation and Signal Detection:

Place the cell plate into the FLIPR instrument.

Initiate reading and establish a stable baseline fluorescence for approximately 10-20

seconds.

Add 5 µL of ACh at a concentration that elicits ~80% of the maximal response (EC80) to

all wells.

Continue to record the fluorescence signal for at least 60-90 seconds.

Data Analysis:
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The change in fluorescence upon agonist addition is proportional to the intracellular

calcium concentration.

Determine the inhibitory effect of the test compounds by measuring the reduction in the

ACh-induced fluorescence signal.

Calculate the IC50 value for each antagonist by fitting the concentration-response data to

a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
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Caption: M4 muscarinic receptor signaling pathway.

Experimental Workflow for M4 Receptor Antagonist
Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7901595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

